2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers conducting COX selectivity SAR often lack a structurally matched, non-acidic control for mofezolac. This compound eliminates the carboxylic acid moiety, replacing it with a neutral N-hexylacetamide side chain (XLogP3: 5.2). - Serves as a negative control to confirm acid-dependent COX-1 pharmacology. - Enables deconvolution of ionization state vs. lipophilicity in membrane permeability assays (PAMPA/Caco-2). - Free amide N-H allows further functionalization for bivalent ligand synthesis. Supplied with verified purity (97%) and analytical documentation for immediate research use.

Molecular Formula C25H30N2O4
Molecular Weight 422.5 g/mol
CAS No. 144175-37-1
Cat. No. B12881858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide
CAS144175-37-1
Molecular FormulaC25H30N2O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C25H30N2O4/c1-4-5-6-7-16-26-23(28)17-22-24(18-8-12-20(29-2)13-9-18)25(27-31-22)19-10-14-21(30-3)15-11-19/h8-15H,4-7,16-17H2,1-3H3,(H,26,28)
InChIKeyURGVSHVGXWQUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Research Context


2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-hexylacetamide (CAS 144175-37-1) is a synthetic diarylisoxazole amide with the molecular formula C25H30N2O4 and a molecular weight of 422.5 g/mol [1]. It belongs to the 3,4-diarylisoxazole class, a scaffold well-established in medicinal chemistry for cyclooxygenase (COX) inhibition and anti-inflammatory activity [2]. The compound is structurally derived from mofezolac (CAS 78967-07-4), a marketed NSAID, by replacing the carboxylic acid moiety with an N-hexylacetamide side chain [3]. This modification fundamentally alters its physicochemical profile, making it a distinct chemical entity for research applications where the acidic, ionizable character of the parent compound is undesirable.

Why Generic Substitution Is Not Feasible


Within the diarylisoxazole class, small structural changes produce profound shifts in target selectivity, pharmacokinetics, and solubility. Mofezolac (free acid) is a potent, selective COX-1 inhibitor (IC50 = 0.0079 µM) with a selectivity index >6300 over COX-2 [1], driven partly by its ionizable carboxylic acid group (pKa ~3.3) that occupies a key binding site interaction . Replacing the carboxylic acid with an N-hexylacetamide group, as in the target compound, eliminates the negative charge at physiological pH and introduces a flexible, lipophilic hexyl chain. This is expected to alter membrane permeability, protein binding, and potentially shift target engagement profiles—rendering the compound unsuitable for simple one-to-one substitution in assays designed around the acid form. Generic isoxazole building blocks lacking the 3,4-bis(4-methoxyphenyl) substitution pattern further lack the diaryl architecture required for COX active-site recognition, making interchange impossible without complete re-validation of biological activity.

Quantitative Differentiation from Closest Analogs


LogP and Ionization State vs Mofezolac Acid

The target compound replaces the ionizable carboxylic acid of mofezolac with a neutral N-hexylacetamide group. Mofezolac has a pKa of ~3.3, meaning it exists predominantly as a negatively charged carboxylate at physiological pH 7.4 . The target compound lacks this ionizable center, resulting in a computed XLogP3 of 5.2 [1], compared to a predicted logD7.4 of approximately 1-2 for mofezolac (acid form). This shift from an ionizable, polarity-driven solubility profile to a neutral, partition-driven profile directly impacts membrane permeation behavior. The topological polar surface area (TPSA) remains comparable (73.6 Ų for the target compound [1] versus the acid form), but the absence of negative charge is expected to enhance passive membrane permeability.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Rotatable Bond Differences

The target compound (MW = 422.5 g/mol) carries an additional 83.2 Da compared to mofezolac (MW = 339.3 g/mol) [1]. This mass increase comes from the hexylamide extension. The rotatable bond count increases from ~6 in mofezolac to 11 in the target compound [2], introducing additional conformational flexibility. In the context of the 3,4-diarylisoxazole series, these differences exceed typical substituent variations and place the compound in a distinct property space that may influence binding kinetics, metabolic stability, and solubility.

Molecular descriptors Drug design ADME profiling

Hydrogen Bond Donor Profile Comparison

The target compound has 1 hydrogen bond donor (the amide N-H) and 5 hydrogen bond acceptors [1]. Mofezolac (carboxylic acid) has 2 hydrogen bond donors (the acid O-H) and 5 acceptors [2]. The loss of one H-bond donor reduces the compound's capacity for hydrogen bond donation, which is known to influence aqueous solubility and crystal lattice energy. In diarylisoxazole COX inhibitors, the carboxylic acid hydroxyl forms a critical salt-bridge interaction; its replacement with an amide N-H alters the interaction geometry with the binding site arginine residue. This structural difference implies distinct binding thermodynamics, consistent with literature showing that mofezolac's carboxylic acid is essential for its exceptionally high COX-1 selectivity [3].

Hydrogen bonding Drug-receptor interaction Solubility

Amide Substituent vs Common Building Blocks

The compound is available from multiple chemical suppliers at purities of 97% . Its closest commercially cataloged analogs include N-phenylacetamide (CAS 302939-26-0) and N-benzylacetamide derivatives of the same diarylisoxazole scaffold . The target compound's N-hexyl chain confers greater lipophilicity than the N-phenyl or N-benzyl variants, which introduce aromatic rigidity. In diarylisoxazole SAR studies, alkyl chain length at the amide position has been shown to modulate potency at COX-1 and COX-2 [1], supporting the expectation that the hexyl variant occupies a distinct position in structure-activity landscapes.

Chemical sourcing Building block differentiation Medicinal chemistry

Recommended Research Applications


Lipophilicity-Dependent SAR Probing

The target compound's neutral amide and high XLogP3 of 5.2 make it a suitable probe for SAR campaigns examining how lipophilicity modulates target binding within the diarylisoxazole series. Researchers can use it alongside mofezolac (acid, logD ~1-2) and N-phenyl analogs (rigid, aromatic) to deconvolute the contributions of ionization state, chain flexibility, and partition coefficient to in vitro potency and selectivity [1]. This is especially relevant for COX-1/COX-2 selectivity profiling where the carboxylic acid is known to be critical for COX-1 binding [2].

Membrane Permeability and Uptake Assays

As a neutral, relatively lipophilic analog, the compound serves as a comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies against the ionizable mofezolac acid. The difference in ionization state provides a defined system for quantifying the contribution of charge state to passive membrane flux in the diarylisoxazole scaffold [1]. This has direct relevance for compound prioritization in drug discovery programs targeting intracellular enzymes.

Negative Control for Acid-Dependent COX-1 Activity

Since mofezolac's exceptional COX-1 selectivity (SI >6300) is attributed to its carboxylic acid engaging a specific binding site interaction, the target compound—lacking this acid group—can serve as a structurally matched negative control to confirm acid-dependent pharmacology [1]. In enzyme inhibition assays, loss or retention of activity relative to mofezolac directly tests the contribution of the acid pharmacophore to the inhibitory mechanism.

Intermediate for Bifunctional Ligand Design

The compound's N-hexylacetamide side chain carries a free amide N-H that can serve as a synthetic handle for further functionalization. Its appearance in PubChem as part of dimeric structures, such as N-[6-[[2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetyl]amino]hexyl]-2-[3-[4-(hydroxymethyl)phenyl]-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide [1], indicates its established role as a building block for constructing bivalent ligands, hybrid inhibitors, or molecular probes within the diarylisoxazole chemical space.

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